molecular formula C12H14N4 B8296294 1-Piperazinyl-2,7-naphthyridine

1-Piperazinyl-2,7-naphthyridine

Cat. No.: B8296294
M. Wt: 214.27 g/mol
InChI Key: GFIWYMRLDKROTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazinyl-2,7-naphthyridine is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

1-piperazin-1-yl-2,7-naphthyridine

InChI

InChI=1S/C12H14N4/c1-3-14-9-11-10(1)2-4-15-12(11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2

InChI Key

GFIWYMRLDKROTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of piperazine (5.5 g, 64 mmol) in t-butanol (50 mL) was treated with potassium t-butoxide (0.9 g, 8 mmol) in one portion. After stirring for 10 minutes at 40° C. a solution of 1-chloro-2,7-naphthyridine (1.2 g, 7.3 mmol) in 10 mL of t-butanol was added. Stirring was continued overnight at 40° C. after which the solvent was removed in vacuo. The residue was purified by flash chromatography (silica gel 60 Merck, methylene chloride-methanol-ammonia 9:1:0.125) to give the product (1.0 g, 64%) as a yellow solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
64%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.